![molecular formula C8H12F3NO4 B572483 Methyl 3-azetidineacetate trifluoroacetate salt CAS No. 1313738-62-3](/img/structure/B572483.png)
Methyl 3-azetidineacetate trifluoroacetate salt
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Overview
Description
“Methyl 3-azetidineacetate trifluoroacetate” is a chemical compound with the CAS Number: 1313738-62-3 . It has a molecular weight of 243.18 and is typically stored in a refrigerator . The compound is an oil at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-azetidinylacetate trifluoroacetate . The InChI code for this compound is 1S/C6H11NO2.C2HF3O2/c1-9-6 (8)2-5-3-7-4-5;3-2 (4,5)1 (6)7/h5,7H,2-4H2,1H3; (H,6,7) .Physical And Chemical Properties Analysis
“Methyl 3-azetidineacetate trifluoroacetate” has a molecular weight of 243.18 . It is an oil at room temperature and is typically stored in a refrigerator .Scientific Research Applications
Synthesis of Novel Ligands
Methyl 3-azetidineacetate trifluoroacetate salt is instrumental in the synthesis of novel ligands. For example, Karimi and Långström (2002) synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, using a process involving coupling with tert-butyl azetidine-1-carboxylate and subsequent deprotection using trifluoroacetic acid (TFA) (Karimi & Långström, 2002).
Multi-Component Chemical Reactions
The trifluoroacetic acid (TFA) component of methyl 3-azetidineacetate trifluoroacetate salt promotes multi-component chemical reactions. Roy, Baviskar, and Biju (2015) reported a transition-metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water, which produced medicinally important N-aryl β-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).
Regioselective Ring-Opening Studies
In research conducted by Couty et al. (2006), enantiopure azetidinium salts, including those derived from methyl trifluoromethanesulfonate, provided insights into the regioselectivity of nucleophilic ring-opening processes. Their studies revealed the regioselectivity at various carbon positions in azetidinium ions (Couty et al., 2006).
Synthesis of Azetidine and Oxetane Derivatives
Methyl 3-azetidineacetate trifluoroacetate salt is used in the synthesis of azetidine and oxetane derivatives. For instance, Mackay and Pilger (1974) studied the interconversion and solvolysis of azetidine derivatives, revealing insights into their isomerization and stability (Mackay & Pilger, 1974).
Development of Antibacterial Agents
In the field of pharmacology, 7-azetidinylquinolones, a class of antibacterial agents, were synthesized and their structure-activity relationships were studied, as detailed by Frigola et al. (1995). This research contributes to the understanding of the pharmacological properties of azetidine-based compounds (Frigola et al., 1995).
Synthesis of Azetidinium Salts and α-(Trifluoromethyl)amines
Kenis et al. (2012) developed an approach for synthesizing nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, demonstrating their utility in producing diverse α-(trifluoromethyl)amines through regiospecific ring opening of azetidinium intermediates (Kenis et al., 2012).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(azetidin-3-yl)acetate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)2-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHOAEAWZALALH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC1.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735068 |
Source
|
Record name | Trifluoroacetic acid--methyl (azetidin-3-yl)acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1313738-62-3 |
Source
|
Record name | Trifluoroacetic acid--methyl (azetidin-3-yl)acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(azetidin-3-yl)acetate; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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